Omphamurrayin
Description
Overview of Coumarin (B35378) Natural Products in Academic Research
Coumarins are a large and important class of phenolic substances derived from the fusion of a benzene (B151609) ring and an α-pyrone ring. sci-hub.se First isolated in 1820 from the tonka bean (Dipteryx odorata), the parent compound, coumarin, is the foundation for over 1,300 identified natural derivatives. mdpi.com These compounds are widespread in the plant kingdom, particularly within families such as Rutaceae (the citrus family) and Apiaceae (or Umbelliferae, the carrot family), and are also found in some fungi and bacteria. mdpi.combohrium.comnih.gov
In the realm of academic research, coumarins are highly regarded for their wide array of biological activities. mdpi.combohrium.com Their versatile benzopyrone scaffold allows for numerous structural modifications, leading to a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticoagulant effects. nih.goveurekaselect.comsbq.org.br This structural diversity and bioactivity make coumarins a prominent subject in medicinal chemistry and drug discovery, where they serve as lead compounds for developing new therapeutic agents. mdpi.comeurekaselect.com The biosynthesis of coumarins typically occurs via the shikimic acid pathway. mdpi.com
Classification and Structural Features of Prenylated Coumarins
Coumarins are broadly classified based on the nature of the substituents on their core benzopyrone structure. sci-hub.se One of the significant subclasses is the prenylated coumarins, which are characterized by the attachment of one or more isoprenoid units, such as a prenyl (or 3,3-dimethylallyl), geranyl, or farnesyl group. bioline.org.brnih.gov
The addition of these lipophilic prenyl chains to the coumarin skeleton often enhances or modifies the compound's biological activity. bioline.org.br Prenylation can occur at various positions on the coumarin ring, leading to a wide variety of structures. A key division within this class is based on how the prenyl group is attached and whether it forms an additional ring. For instance, the fusion of a prenyl-derived unit can create furanocoumarins and pyranocoumarins, which are further classified as linear or angular depending on the fusion pattern. sci-hub.semdpi.com O-prenylated coumarins, where the isoprenoid chain is linked via an oxygen atom, are a notable and relatively rare group with recognized anti-inflammatory and anti-cancer potential. nih.gov The Rutaceae family is a particularly rich source of these complex prenylated coumarins. sbq.org.brbioline.org.br
Contextualization of Omphamurrayin's Discovery and Research Significance
This compound was first isolated from the leaves of Murraya paniculata var. omphalocarpa, a plant belonging to the Rutaceae family. jst.go.jpscilit.com The genus Murraya is native to tropical and subtropical regions of Asia and Australia and is known for producing a variety of secondary metabolites, including coumarins. jst.go.jpkew.orgsilverstonegardening.com.au Phytochemical investigations of Murraya species have consistently yielded a diverse array of coumarins, highlighting the genus as a significant source for natural product research. jst.go.jp
The discovery of this compound contributed to the chemical knowledge of this plant variety and the broader class of prenylated coumarins. Research into compounds isolated from Murraya paniculata, such as this compound and related coumarins, has been motivated by the search for novel bioactive agents. jst.go.jp For instance, studies on extracts from the plant have revealed vasorelaxing properties, suggesting that its constituent coumarins could be valuable scaffolds for developing new cardiovascular agents. jst.go.jp
Relationship to 5,7-Dimethoxycoumarin (Citropten) and Other Coumarins in Research Literature
This compound is structurally defined as a C-8 prenylated 5,7-dimethoxycoumarin. jst.go.jpresearchgate.net This establishes a direct biosynthetic and structural link to the simpler coumarin, 5,7-dimethoxycoumarin, which is also known as citropten (B191109) or limettin. jst.go.jpnih.govwikipedia.org
5,7-Dimethoxycoumarin (Citropten) is a natural compound found in the essential oils of citrus plants like lime, lemon, and bergamot. wikipedia.orgfrontiersin.org It serves as the core scaffold for this compound. The structure of this compound is formed by the attachment of a complex prenyl-derived side chain at the C-8 position of the citropten backbone. jst.go.jp The full chemical name for this compound is 5,7-dimethoxy-8-(1-oxo-2-senecioyl-3-methyl-3-butenyl)-2H-1-benzopyran-2-one. jst.go.jpresearchgate.net
In the research literature, the spectroscopic data (NMR) of the side chain in this compound has been compared to that of other natural coumarins, aiding in the structural elucidation of newly discovered compounds from related plant species. jst.go.jpresearchgate.net This comparative analysis underscores the importance of known structures like this compound as reference points in the ongoing discovery and characterization of novel natural products.
Data Tables
Table 1: Chemical Profile of this compound
| Property | Data | Source |
| Compound Name | This compound | jst.go.jp |
| Systematic Name | 5,7-dimethoxy-8-(1-oxo-2-senecioyl-3-methyl-3-butenyl)-2H-1-benzopyran-2-one | jst.go.jpresearchgate.net |
| Chemical Class | C-8 Prenylated Coumarin | jst.go.jp |
| Core Structure | 5,7-Dimethoxycoumarin (Citropten) | jst.go.jpnih.gov |
| Natural Source | Murraya paniculata var. omphalocarpa | jst.go.jp |
Table 2: Comparison of this compound and its Core Structure
| Compound | Chemical Formula | Molar Mass | Key Structural Features | Natural Occurrence |
| This compound | Not specified in sources | Not specified in sources | 5,7-dimethoxycoumarin core with a C-8 prenyl-derived side chain. jst.go.jp | Murraya paniculata var. omphalocarpa. jst.go.jp |
| 5,7-Dimethoxycoumarin (Citropten) | C₁₁H₁₀O₄ | 206.197 g/mol | Simple dimethoxy-substituted coumarin. wikipedia.orgchemspider.com | Essential oils of citrus fruits (lime, lemon, bergamot). wikipedia.orgfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[1-(5,7-dimethoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-3-en-2-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-11(2)9-17(23)28-20(12(3)4)19(24)18-15(26-6)10-14(25-5)13-7-8-16(22)27-21(13)18/h7-10,20H,3H2,1-2,4-6H3 |
InChI Key |
DHOIEDGWWICFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C(=C)C)C(=O)C1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C |
Synonyms |
5,7-dimethoxycoumarin citropten limettin omphamurrayin |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Omphamurrayin
Historical Perspectives on Natural Product Isolation Research from Murraya Species
The genus Murraya, belonging to the Rutaceae family, has long been a subject of intensive phytochemical investigation. Research into the chemical constituents of these plants, widely distributed in Asia, Australia, and the Pacific Islands, dates back to at least 1965. tandfonline.com Over the decades, these studies have unveiled a vast and diverse array of natural products.
Early research, such as the work by Chakraborty and colleagues in 1965, led to the isolation of the carbazole (B46965) alkaloid murrayanine, setting the stage for decades of further discovery. tandfonline.com Phytochemical explorations of various parts of Murraya plants—including leaves, seeds, and bark—have since identified over 413 distinct compounds. tandfonline.com The major classes of these isolated natural products are summarized in the table below.
Table 1: Major Classes of Compounds Isolated from Murraya Species
| Compound Class | Number of Compounds Identified | Percentage of Total | Key Examples |
|---|---|---|---|
| Alkaloids | 193 | 46.9% | Murrayanine, Mahanine, Yuehchukene |
| Coumarins | 121 | 29.3% | Murracarpin, Omphamurrayin |
| Flavonoids | 48 | 10.3% | Nobiletin, Tangeretin |
| Terpenoids | - | - | E-Nerolidol, Manool |
| Aromatics | - | - | Phenyl ethyl alcohol, Benzyl benzoate |
Data compiled from a comprehensive review of literature published between 1965 and 2023. tandfonline.complantaanalytica.comdntb.gov.ua
This extensive body of research highlights the genus Murraya as a prolific source of structurally unique and biologically interesting molecules, with coumarins representing a significant portion of its chemical arsenal. The continued investigation into species like Murraya paniculata ultimately led to the discovery of this compound. mdpi.commdpi.com
Targeted Phytoextraction Strategies for this compound from Murraya paniculata var. omphalocarpa
The term phytoextraction, in the context of natural product chemistry, refers to the targeted removal of specific chemical compounds from plant tissues. scielo.brresearchgate.netnih.gov The discovery of this compound was the result of such a targeted strategy, focusing on the leaves of Murraya paniculata var. omphalocarpa. mdpi.combohrium.com The process began with the collection and processing of the plant material, followed by a multi-step extraction and purification sequence designed to isolate the novel coumarin (B35378).
The foundational step in this process involved the extraction of dried, powdered leaves with a suitable solvent to create a crude extract containing a mixture of the plant's chemical constituents. chemmethod.com This crude mixture then underwent a series of separation and purification steps to yield the pure compound, this compound.
Solvent-Based Extraction Optimization Research
The initial and critical stage in isolating this compound involved extraction from the leaves of Murraya paniculata var. omphalocarpa using methanol (B129727). mdpi.comchemmethod.com The choice of solvent is paramount in natural product extraction, as its polarity directly influences the types and quantities of compounds that are solubilized from the plant matrix. researchgate.netnih.govmdpi.com Polar solvents like methanol and ethanol (B145695) are generally effective for extracting polar compounds, including many coumarins and their glycosides. researchgate.netscirp.org
While the original report on this compound specified the use of methanol, the field of natural product chemistry continuously seeks to refine extraction processes for maximal efficiency and yield. chemmethod.com Optimization of solvent-based extraction is a complex process influenced by several key parameters. Methodologies like Response Surface Methodology (RSM) are often employed to systematically optimize these variables to achieve the highest extraction yield of target compounds. bohrium.combio-conferences.orgmdpi.comnih.govwu.ac.th
Table 2: Key Parameters in Solvent-Based Extraction Optimization
| Parameter | Description | Rationale for Optimization |
|---|---|---|
| Solvent Type & Concentration | The choice of solvent (e.g., methanol, ethanol, acetone) and its concentration in an aqueous solution. mdpi.combio-conferences.org | Different compounds have varying solubilities. A solvent mixture (e.g., 60% ethanol) can be more effective than a pure solvent by modifying the polarity to precisely match the target compound. nih.govthieme-connect.com |
| Temperature | The temperature at which the extraction is performed. scirp.org | Higher temperatures can increase solvent efficiency and diffusion rates but may also lead to the degradation of thermally sensitive compounds. scirp.org |
| Extraction Time | The duration of contact between the plant material and the solvent. scirp.org | A sufficient duration is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, excessively long times can increase energy costs and potentially degrade the compound. scirp.org |
| Solid-to-Liquid Ratio | The ratio of the mass of the plant material to the volume of the solvent. thieme-connect.com | This ratio affects the concentration gradient, which is the driving force for extraction. An optimal ratio ensures efficient extraction without excessive solvent use. |
| Particle Size | The physical size of the ground plant material. nih.gov | Smaller particle sizes increase the surface area available for solvent contact, which can enhance extraction efficiency. |
This table outlines general principles of extraction optimization applicable to natural products like this compound.
For instance, studies on other coumarin-rich plants have shown that a mixture of ethanol and water can be highly effective, with the optimal ratio depending on the specific coumarins being targeted. nih.govthieme-connect.com The optimization of these parameters for this compound extraction could potentially lead to higher yields and a more efficient, cost-effective isolation process.
Advanced Separation and Purification Techniques in Natural Product Chemistry
Following the initial solvent extraction, the resulting crude extract is a complex mixture that requires sophisticated separation techniques to isolate a single, pure compound like this compound.
Chromatography is the cornerstone of purification in natural product chemistry. scirp.orge3s-conferences.orgredalyc.org This technique separates components of a mixture based on their differential distribution between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas that moves through the stationary phase). mdpi.com
In the isolation of this compound, the crude methanol extract was first subjected to partitioning between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate) to achieve a preliminary separation based on polarity. chemmethod.com The chloroform-soluble fraction, which contained this compound, was then subjected to a series of chromatographic steps. chemmethod.com
Column Chromatography (CC): This is a fundamental preparative technique where the stationary phase (often silica (B1680970) gel) is packed into a column. The extract is applied to the top, and a solvent (the mobile phase) is passed through, carrying the different compounds down the column at different rates based on their affinity for the stationary phase. redalyc.org This method was a key step in the initial fractionation of the Murraya extract. chemmethod.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns packed with smaller particles, leading to much higher resolution and faster separation times. mdpi.comnih.gov When used for purification, it is often referred to as Preparative LC. plantaanalytica.comresearchgate.netresearchgate.net This technique is essential for the final purification of compounds to a high degree of purity and was instrumental in obtaining pure this compound. mdpi.comnih.gov The process allows for the isolation of individual compounds from complex mixtures, which can then be characterized using spectroscopic methods. buketov.edu.kzchromatographyonline.com
While classical chromatography remains indispensable, research continues to yield novel and more efficient separation technologies. These "green" techniques often offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency, making them highly relevant for future natural product isolation. chemmethod.comsci-hub.se
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comjst.go.jp By manipulating temperature and pressure, the solvating properties of the supercritical fluid can be finely tuned, allowing for selective extraction. mdpi.comresearchgate.netcapes.gov.br It is particularly effective for nonpolar to moderately polar compounds like many coumarins and avoids the use of organic solvents. jst.go.jpresearchgate.net
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. dntb.gov.uamdpi.comresearchgate.netdntb.gov.ua These conditions increase the efficiency and speed of the extraction process, often leading to higher yields in less time and with less solvent compared to traditional methods. mdpi.comsci-hub.se
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the rupture of plant cells and enhancing the release of phytochemicals into the solvent. tandfonline.comrsc.orgnih.govgoogle.com This method significantly reduces extraction time and solvent volume. nih.gov
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and improving solvent penetration and extraction efficiency. mdpi.comscielo.brnih.govredalyc.orgredalyc.org
Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that uses no solid support. nih.govnih.govresearchgate.netspringernature.com Both the stationary and mobile phases are liquids. This technique is particularly gentle, avoiding irreversible adsorption and degradation of sensitive compounds, making it ideal for the purification of delicate natural products. nih.govresearchgate.net
These advanced methods represent the future of natural product isolation, offering more sustainable and efficient alternatives for discovering and purifying compounds like this compound.
Advanced Spectroscopic and Analytical Research for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination
NMR spectroscopy was instrumental in piecing together the molecular puzzle of Omphamurrayin. Through a series of one-dimensional and two-dimensional experiments, researchers were able to map out the carbon skeleton and the precise placement of protons and functional groups.
One-Dimensional NMR (¹H, ¹³C) Interpretive Studies
The ¹H-NMR spectrum of this compound revealed characteristic signals for a coumarin (B35378) nucleus substituted with two methoxy (B1213986) groups. The spectrum showed signals for the olefinic protons of the coumarin core, aromatic protons, and protons associated with the complex C-8 side chain.
The ¹³C-NMR spectrum displayed 24 distinct carbon signals, consistent with the proposed molecular formula. Key resonances included those for carbonyl carbons, olefinic carbons of the coumarin and the side chain, aromatic carbons, and the carbons of the two methoxy groups and multiple methyl groups.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 3 | 6.22 | d | 9.5 |
| 4 | 7.98 | d | 9.5 |
| 6 | 6.17 | s | |
| 5-OCH₃ | 3.82 | s | |
| 7-OCH₃ | 3.91 | s | |
| 2' | 6.85 | s | |
| 4'a | 5.20 | s | |
| 4'b | 5.12 | s | |
| 5' | 1.88 | s | |
| 2'' | 5.92 | 1.5, 1.5 | |
| 4'' | 1.83 | d | 1.5 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| 2 | 160.0 |
| 3 | 113.4 |
| 4 | 143.0 |
| 5 | 157.5 |
| 6 | 92.6 |
| 7 | 162.1 |
| 8 | 106.6 |
| 9 | 156.0 |
| 10 | 109.1 |
| 5-OCH₃ | 56.0 |
| 7-OCH₃ | 56.4 |
| 1' | 193.3 |
| 2' | 141.5 |
| 3' | 143.9 |
| 4' | 120.2 |
| 5' | 22.8 |
| 1'' | 166.3 |
| 2'' | 128.1 |
| 3'' | 137.9 |
| 4'' | 20.6 |
Data sourced from Kinoshita et al., Chem. Pharm. Bull. 50(1) 118-120 (2002).
Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, HMBC, NOESY) in Research
To assemble the fragments deduced from 1D-NMR, a suite of 2D-NMR experiments was employed. These techniques are crucial for establishing connectivity between atoms within a molecule. libretexts.org
COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks. For this compound, a key correlation was observed between the olefinic protons at H-3 and H-4 of the coumarin ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated directly bonded protons and carbons. For instance, the proton signal at 6.22 ppm (H-3) showed a cross-peak with the carbon signal at 113.4 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound confirmed the placement of the complex side chain at the C-8 position of the coumarin nucleus. For example, correlations were observed from the methoxy protons to their respective carbons (C-5 and C-7) and from protons on the side chain to carbons within the coumarin core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the study of this compound, NOESY correlations helped to determine the stereochemistry of the side chain. A significant NOE was observed between the H-6 proton and the 5-methoxy protons, confirming their spatial closeness.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) was used to determine the precise mass of this compound. The HR-EIMS (High-Resolution Electron Ionization Mass Spectrometry) analysis yielded a molecular ion peak [M]⁺ at an m/z of 412.1522. This experimental value corresponded to the calculated mass for the molecular formula C₂₄H₂₄O₇ (calculated as 412.1522), thus confirming the elemental composition of the compound.
Ancillary Spectroscopic Methods in this compound Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. The UV spectrum of this compound, recorded in methanol (B129727), displayed absorption maxima (λ_max) at 226, 260, and 346 nm. These absorption bands are characteristic of a highly conjugated coumarin system, consistent with the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. chemistrytalk.orglibretexts.org The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. chemistrytalk.org Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). chemistrytalk.orglibretexts.orgscribd.com
For a compound with the intricate structure of this compound, an IR spectrum would reveal a series of absorption bands corresponding to its constituent functional groups. Based on its elucidated structure, the expected IR absorption frequencies for this compound are detailed in the table below. The presence of a coumarin core, methoxy groups, a ketone, an ester, and alkene moieties would each give rise to distinct peaks in the spectrum.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| α,β-Unsaturated Ester (Lactone in coumarin) | C=O Stretch | 1730–1715 | Strong |
| Ketone (in senecioyl group) | C=O Stretch | 1680–1665 | Strong |
| Aromatic C=C | C=C Stretch | 1600–1450 | Medium to Weak |
| Alkene C=C | C=C Stretch | 1680–1620 | Variable |
| Aromatic C-O-C (Ether) | Asymmetric Stretch | 1275–1200 | Strong |
| Aromatic C-O-C (Ether) | Symmetric Stretch | 1075–1020 | Medium |
| sp² C-H (Aromatic and Alkene) | C-H Stretch | 3100–3000 | Medium |
| sp³ C-H (in methyl groups) | C-H Stretch | 2960–2850 | Medium |
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules, known as stereochemistry. rsc.org These techniques, which include Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are particularly sensitive to the absolute configuration of a molecule. rsc.org Although specific chiroptical studies on this compound have not been reported in the available scientific literature, the principles of these methods are highly relevant for a complete structural understanding of this potentially chiral natural product. The presence of stereogenic centers in similar prenylated coumarins makes chiroptical analysis a critical step for full characterization. ebi.ac.uk
Electronic Circular Dichroism (ECD) Spectroscopy Research
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is a powerful tool for determining the absolute configuration of chiral compounds that possess UV-absorbing chromophores. rsc.orgmetu.edu.tr The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry. metu.edu.tr
In the case of this compound, the coumarin nucleus and the attached senecioyl group contain several chromophores that would be active in the UV-Vis region, making the molecule an ideal candidate for ECD analysis. The primary chromophores include the α,β-unsaturated lactone system of the coumarin ring and the conjugated ketone within the C-8 substituent. The electronic transitions of these chromophores, when perturbed by the chiral environment of the molecule, would produce a characteristic ECD spectrum.
To definitively assign the absolute configuration, experimental ECD spectra would typically be compared with theoretical spectra generated through quantum chemical calculations. rsc.org This combination of experimental and computational approaches provides a reliable method for stereochemical elucidation. rsc.org While no experimental ECD data for this compound is currently available, research on other chiral coumarins demonstrates the utility of this technique in unambiguously assigning stereochemistry. metu.edu.tr
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance with respect to the wavelength of light. nih.gov An ORD spectrum plots the specific rotation against the wavelength. nih.gov Similar to ECD, ORD is instrumental in determining the absolute configuration of chiral molecules. nih.gov The two phenomena, ECD and ORD, are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties.
An ORD spectrum of a chiral compound like this compound would exhibit a phenomenon known as the Cotton effect in the regions of UV absorption. nih.gov A positive Cotton effect is characterized by an initial increase in optical rotation as the wavelength decreases, followed by a rapid decrease, while a negative Cotton effect shows the opposite behavior. nih.gov The shape and sign of the Cotton effect curve are directly related to the stereochemistry of the molecule.
For this compound, the chromophores responsible for its UV absorption would give rise to distinct Cotton effects in an ORD spectrum. Analysis of these effects would provide valuable information for the assignment of its absolute configuration. Although no specific ORD studies on this compound have been published, the technique remains a fundamental tool in the structural analysis of complex chiral natural products. nih.gov
Chemical Synthesis and Biosynthesis Research
Retrosynthetic Analysis of Omphamurrayin and its Coumarin (B35378) Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scispace.comfiveable.me For a molecule with the complexity of this compound, a convergent approach is generally favored. acs.orgconicet.gov.ar
A plausible retrosynthetic strategy for this compound would begin by disconnecting the intricate side chain from the coumarin nucleus. The key disconnections are:
Ester Disconnection: The ester linkage within the side chain is a logical point for disconnection. This bond can be formed in the forward synthesis through a standard esterification reaction, breaking the side chain into two components: a carboxylic acid (senecioic acid) and an alcohol precursor.
C-C Bond Disconnection: The carbon-carbon bond between the coumarin C-8 position and the carbonyl carbon of the side chain (a C-acylation) is another key disconnection. This suggests a Friedel-Crafts acylation or a modern cross-coupling reaction in the forward sense. This step simplifies the target into the 5,7-dimethoxycoumarin core and the fully assembled side chain (as an acyl halide or other activated species).
Coumarin Core Disconnection: The 5,7-dimethoxycoumarin scaffold can be disconnected using established methods for coumarin synthesis, such as the Wittig or Pechmann reactions. This leads back to a suitably substituted benzaldehyde, for instance, 2-hydroxy-4,6-dimethoxybenzaldehyde, which can be derived from phloroglucinol (B13840) or 1,3,5-trimethoxybenzene.
This analysis yields three main building blocks:
A 2-hydroxy-4,6-dimethoxybenzaldehyde derivative.
A four-carbon α,β-unsaturated ketone fragment.
Senecioic acid (3-methyl-2-butenoic acid).
Semisynthesis of this compound from Precursor Compounds
Semisynthesis utilizes naturally occurring compounds as starting materials for the synthesis of more complex molecules. tandfonline.com This can be a highly efficient strategy, especially if a closely related precursor is abundant. Several coumarins isolated from Murraya species or other plants could serve as potential starting points for a semisynthesis of this compound. researchgate.netwindows.netfrontiersin.org
Potential semisynthetic routes include:
From Citropten (B191109) (5,7-dimethoxycoumarin): This compound is commercially available and found in various plants. researchgate.netacs.org A semisynthesis would involve the regioselective introduction of the side chain at the C-8 position, likely via an 8-iodo derivative as discussed in section 4.2.2. tandfonline.com
From Coumurrayin (5,7-dimethoxy-8-prenylcoumarin): This natural product already possesses the correct core structure and a C-8 alkyl substituent. nih.gov A semisynthetic route could involve the oxidative cleavage and modification of the prenyl group to build the more complex acyl chain of this compound. This would require a series of oxidation, cleavage, and coupling reactions.
From other Murraya coumarins: Other prenylated coumarins from Murraya could potentially be transformed into this compound, depending on their specific substitution patterns. scispace.compreprints.org
A semisynthetic approach leverages nature's ability to efficiently produce complex scaffolds, potentially reducing the number of steps required compared to a total synthesis.
Biosynthesis Research of this compound
This compound is a complex C-8 prenylated coumarin isolated from the leaves of Murraya paniculata var. omphalocarpa. wikipedia.orgkyoto-u.ac.jp Its intricate structure, featuring a 5,7-dimethoxycoumarin core linked to a highly modified isoprenoid side chain, suggests a sophisticated biosynthetic pathway that merges two major streams of plant secondary metabolism. wikipedia.orgthieme-connect.com Research into its formation, while not fully elucidated for the specific molecule, can be inferred from extensive studies on the biosynthesis of its constituent parts: the coumarin nucleus and the prenyl unit.
Elucidation of Precursor Building Blocks and Pathways
The biosynthesis of this compound is a convergent process, relying on precursors from two primary metabolic pathways: the Phenylpropanoid Pathway for the aromatic coumarin core and the Isoprenoid Pathway for the aliphatic side chain. wikipedia.orgkyoto-u.ac.jp
The Phenylpropanoid Pathway provides the C6-C3 backbone of the coumarin structure. This pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. wikipedia.orgfrontiersin.orgtaylorandfrancis.com A series of enzymatic steps converts L-phenylalanine into p-coumaric acid, a central intermediate for a vast array of phenolic compounds, including coumarins. wikipedia.orgfrontiersin.org This core intermediate then undergoes further modifications, including ortho-hydroxylation, which is a critical step enabling the lactonization (ring closure) to form the fundamental coumarin scaffold. frontiersin.org Subsequent hydroxylation and methylation steps lead to the formation of 5,7-dimethoxycoumarin (also known as citropten), the direct aromatic precursor to this compound. nih.govsmolecule.comfoodb.ca
The Isoprenoid Pathway (either the mevalonate/MVA or methylerythritol phosphate/MEP pathway) is responsible for generating the prenyl side chain. kyoto-u.ac.jp This pathway synthesizes the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are assembled to create prenyl diphosphates of varying lengths. Given the complex C10 nature of the side chain on this compound, it is likely derived from geranyl pyrophosphate (GPP), which is formed by the condensation of one molecule of DMAPP and one molecule of IPP.
The final stage of the pathway involves the covalent attachment of this prenyl group to the C-8 position of the 5,7-dimethoxycoumarin core, followed by a series of oxidative modifications to yield the final, complex structure of this compound. wikipedia.orgkyoto-u.ac.jp
Table 1: Precursor Building Blocks for this compound Biosynthesis
| Precursor Molecule | Originating Pathway | Role in this compound Structure |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Ultimate precursor for the C6-C3 coumarin core. wikipedia.orgtaylorandfrancis.com |
| p-Coumaric Acid | Phenylpropanoid Pathway | Central intermediate for the coumarin scaffold. frontiersin.org |
| 5,7-Dimethoxycoumarin | Phenylpropanoid Pathway | The direct aromatic acceptor molecule for prenylation. |
| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Pathway (MVA/MEP) | C5 starter unit for the prenyl side chain. kyoto-u.ac.jp |
| Isopentenyl Pyrophosphate (IPP) | Isoprenoid Pathway (MVA/MEP) | C5 elongation unit for the prenyl side chain. kyoto-u.ac.jp |
| Geranyl Pyrophosphate (GPP) | Isoprenoid Pathway | Likely C10 donor for the prenylation reaction. |
Enzymatic Transformations in this compound Biosynthesis
The synthesis of this compound from its primary precursors is catalyzed by a sequence of specific enzymes. While the exact enzymes for this compound have not been isolated and characterized, their functions can be predicted based on analogous, well-studied biosynthetic pathways for other coumarins and prenylated natural products. frontiersin.orgbiorxiv.org
The key enzymatic transformations include:
Formation of the Coumarin Precursor : The initial steps are catalyzed by the core enzymes of the phenylpropanoid pathway. Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid. frontiersin.orgtaylorandfrancis.comCinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) then produce p-coumaroyl-CoA. frontiersin.org
Coumarin Ring Formation : The critical step is the ortho-hydroxylation of the cinnamic acid derivative, a reaction often catalyzed by a cytochrome P450-dependent monooxygenase (P450) , such as a p-coumaroyl CoA 2'-hydroxylase (C2'H). frontiersin.org This hydroxylation facilitates the spontaneous or enzyme-assisted trans-cis isomerization and subsequent lactonization to form the coumarin ring.
Aromatic Ring Modification : To form the 5,7-dimethoxycoumarin core, the coumarin scaffold undergoes further modifications. Specific hydroxylases and O-methyltransferases (OMTs) are responsible for adding hydroxyl and methyl groups at the C-5 and C-7 positions.
Prenylation : A prenyltransferase (PT) catalyzes the attachment of a prenyl moiety (likely GPP) from the isoprenoid pathway to the C-8 position of the 5,7-dimethoxycoumarin core. kyoto-u.ac.jp In related plant families, these enzymes are often membrane-bound proteins belonging to the UbiA superfamily. biorxiv.orgpnas.orgbiorxiv.org
Side Chain Tailoring : Following prenylation, the attached C10 geranyl group undergoes extensive modification to form the final 1-oxo-2-senecioyl-3-methyl-3-butenyl structure. This complex transformation likely involves a series of oxidoreductases , dehydrogenases , and potentially isomerases to introduce the ketone group and rearrange the double bonds into the specific configuration seen in this compound.
Table 2: Predicted Enzymatic Transformations in this compound Biosynthesis
| Enzyme Class | Specific Function | Step in Pathway |
|---|---|---|
| Phenylalanine Ammonia-lyase (PAL) | Deamination of L-phenylalanine to form cinnamic acid. frontiersin.org | Phenylpropanoid Pathway |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to p-coumaric acid. frontiersin.org | Phenylpropanoid Pathway |
| 4-Coumarate-CoA Ligase (4CL) | Activation of p-coumaric acid to p-coumaroyl-CoA. frontiersin.org | Phenylpropanoid Pathway |
| Cytochrome P450 Monooxygenases | Ortho-hydroxylation of the coumarin precursor; modification of the prenyl side chain. frontiersin.org | Coumarin Ring Formation & Side Chain Tailoring |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups at C-5 and C-7 of the coumarin core. | Aromatic Ring Modification |
| Prenyltransferase (PT) | Attachment of a prenyl group (e.g., GPP) to the C-8 position of the coumarin core. biorxiv.orgnih.gov | Prenylation |
| Oxidoreductases/Dehydrogenases | Oxidation and rearrangement of the prenyl side chain. | Side Chain Tailoring |
Genetic and Enzymatic Engineering for Enhanced Production
Currently, there is no published research specifically detailing the genetic or enzymatic engineering of Murraya paniculata or a heterologous host for the enhanced production of this compound. However, established metabolic engineering strategies provide a clear roadmap for how its yield could be increased. These approaches focus on optimizing the flux through the biosynthetic pathway by manipulating the expression of key genes.
Potential strategies include:
Upregulation of Precursor Pathways : Increasing the available pools of the primary building blocks is a common strategy. This could be achieved by overexpressing rate-limiting enzymes in the shikimate and phenylpropanoid pathways (e.g., PAL, C4H) and the isoprenoid pathway (e.g., enzymes from the MVA or MEP pathways). nih.gov This ensures a robust supply of both the 5,7-dimethoxycoumarin core and the prenyl diphosphate (B83284) donor.
Overexpression of Key Biosynthetic Genes : The prenylation step, catalyzed by a specific prenyltransferase, is often a bottleneck in the production of prenylated secondary metabolites. Identifying and overexpressing the gene for the C-8 specific 5,7-dimethoxycoumarin prenyltransferase could significantly increase the conversion of the precursor to the final product stream. Similarly, overexpression of the specific O-methyltransferases and the tailoring enzymes that modify the side chain would be crucial.
Heterologous Production : A more advanced approach involves transferring the entire this compound biosynthetic gene cluster into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. smolecule.com These hosts can be engineered to produce high levels of the necessary precursors and can be grown in large-scale, controlled fermenters, offering a scalable and sustainable production platform independent of the source plant. This strategy, however, first requires the discovery and characterization of all the genes involved in the pathway.
Use of Elicitors : The production of secondary metabolites like coumarins is often part of a plant's defense response and can be induced by signaling molecules known as elicitors. nih.govnih.gov Treating Murraya paniculata cell cultures with specific elicitors could be used to trigger the upregulation of the entire biosynthetic pathway, leading to higher accumulation of this compound.
These engineering approaches, while theoretical for this compound at present, are based on successful applications in the production of other high-value plant natural products.
Compound Name Reference Table
Derivatization and Analog Development Studies
Rational Design Principles for Omphamurrayin Analogs
The rational design of this compound analogs is guided by established structure-activity relationships (SAR) within the coumarin (B35378) family. The goal is to create new molecules with improved biological activities by systematically modifying the this compound structure. Key considerations for this design process include the electronic and steric properties of substituents and their potential interactions with biological targets.
The design of novel analogs is often based on mimicking existing successful drugs or lead compounds. For instance, the design of new anticancer agents can be based on structures of known topoisomerase II inhibitors. researchgate.net This involves incorporating essential structural features, such as planar polyaromatic systems and cationic groups, into the new molecules. researchgate.net For this compound, this could involve modifying its structure to enhance its interaction with specific biological targets.
Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs. researchgate.netacs.org These studies involve systematically altering the chemical structure of a molecule and observing the effect on its biological activity. researchgate.net For coumarins, SAR studies have shown that the type and position of substituents on the coumarin ring significantly influence their biological effects. researchgate.netmdpi.com For example, substitutions at the C6 and C8 positions of the coumarin nucleus have been shown to be important for anticancer activity. mdpi.com
Computational methods, such as molecular docking, are also valuable tools in the rational design of this compound analogs. researchgate.net These methods can predict how a molecule will bind to a specific target protein, allowing for the design of compounds with improved affinity and selectivity. researchgate.net This approach can save time and resources by prioritizing the synthesis of the most promising candidates. researchgate.net
Synthetic Modification Strategies for this compound
The synthesis of this compound derivatives can be achieved through various chemical modification strategies targeting different parts of the molecule. These strategies are based on well-established methods for coumarin synthesis and functionalization.
The coumarin ring system of this compound offers several positions for modification. The introduction of different functional groups on the aromatic ring can significantly alter the molecule's properties.
Classic coumarin synthesis methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction provide routes to variously substituted coumarin cores. chemmethod.comiscientific.org These methods can be adapted to create this compound analogs with diverse substitution patterns. For example, nitration of the coumarin ring, followed by reduction, can introduce amino groups at various positions, which can then be further functionalized. chemmethod.comchemmethod.com The conditions of the nitration reaction, such as temperature and reaction time, can influence the position of the nitro group. chemmethod.comchemmethod.com
The introduction of different substituents on the coumarin ring has been shown to modulate biological activity. For example, studies on 6-acyl-5,7-dihydroxycoumarins have demonstrated their anti-inflammatory potential. researchgate.net Similarly, the presence of hydroxyl groups at specific positions, such as C7 and C8, can be crucial for the inhibitory activity of coumarins against certain enzymes. acs.org
Table 1: Examples of Synthetic Modifications of the Coumarin Ring and Their Potential Effects
| Modification Type | Reagents/Conditions | Potential Outcome on Activity | Reference(s) |
| Nitration | Nitric acid, Sulfuric acid | Introduction of nitro groups for further functionalization. | chemmethod.comchemmethod.com |
| Reduction of Nitro Group | Various reducing agents | Formation of amino groups for amide or other linkages. | chemmethod.comchemmethod.com |
| Acylation | Acyl chlorides, Friedel-Crafts conditions | Introduction of acyl groups, potentially enhancing anti-inflammatory activity. | researchgate.net |
| Introduction of Heterocycles | Condensation reactions | Creation of hybrid molecules with potentially novel biological activities. | researchgate.net |
This table is illustrative and based on general coumarin chemistry, suggesting potential pathways for this compound derivatization.
The complex C8-prenyl side chain of this compound is a key feature that can be targeted for modification. The length and functionality of this chain can influence the molecule's lipophilicity and its interaction with biological targets. mdpi.com
Studies on other prenylated coumarins have shown that the length of the prenyl chain can affect cytotoxic properties, likely by altering the molecule's ability to penetrate cell membranes. mdpi.com For instance, longer unsaturated chains like geranyl or farnesyl have been reported to reduce activity in some contexts. nih.gov
Synthetic strategies to modify the prenyl chain could involve olefination reactions, such as the Wittig reaction, to introduce different substituents on the double bonds. Oxidation of the prenyl chain could introduce new functional groups like epoxides or diols, which could alter the molecule's polarity and biological activity. The synthesis of analogs where the sulfur atom in a prenylcysteine is replaced by a methylene (B1212753) group has been explored to create more stable compounds for biological assays. researchgate.net
Commonly introduced heteroatoms include nitrogen, oxygen, and sulfur. researchgate.net These can be incorporated into heterocyclic rings fused to the coumarin scaffold or as part of substituents. For example, the synthesis of coumarin derivatives containing a pyridine (B92270) moiety has been reported. researchgate.net Thiazole rings have also been incorporated into coumarin structures to generate compounds with a wide range of biological activities. mdpi.com
The introduction of functional groups like hydroxyls, amines, and carboxylic acids can also be used to modulate the properties of this compound analogs. For example, the presence of a free hydroxyl group at certain positions has been shown to be important for the anticholinesterase activity of some coumarins. mdpi.com
Alterations of the Prenyl Side Chain
Combinatorial Chemistry Approaches for this compound-Inspired Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of related compounds, known as a library. labmanager.com This approach can be applied to generate a diverse collection of this compound-inspired molecules for high-throughput screening to identify new lead compounds.
Solution-phase parallel synthesis is a common method used in combinatorial chemistry. researchgate.netmdpi.com This involves reacting a common core structure with a variety of building blocks in a parallel fashion to generate a library of derivatives. researchgate.net For example, a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was synthesized using this approach. mdpi.com A similar strategy could be employed starting with an this compound-like core.
DNA-encoded libraries (DELs) represent another advanced combinatorial approach. In DEL technology, each molecule in the library is tagged with a unique DNA sequence that encodes its chemical structure. researchgate.net This allows for the screening of vast libraries of compounds against a biological target, with the identity of the active compounds determined by sequencing their DNA tags. researchgate.net The development of DNA-compatible reactions is key to the successful application of this technology for creating coumarin-based libraries. researchgate.net
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to create complex molecules. This approach can offer high selectivity and milder reaction conditions compared to purely chemical methods.
Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to various acceptor molecules, including coumarins. researchgate.net These enzymes can be used for the chemoenzymatic synthesis of prenylated coumarins. researchgate.net For example, a prenyltransferase from Murraya exotica has been shown to catalyze the C-geranylation of umbelliferone. researchgate.net While the direct enzymatic prenylation of a pre-formed this compound core might be challenging due to the complexity of its side chain, prenyltransferases could be used to introduce different prenyl groups at the C8 position of a 5,7-dimethoxycoumarin precursor.
The biosynthesis of some coumarins involves farnesylation of a 7-hydroxycoumarin precursor, followed by cyclization and other modifications catalyzed by specific enzymes. biorxiv.orgbiorxiv.org Understanding these biosynthetic pathways can provide inspiration and tools for the chemoenzymatic synthesis of novel this compound analogs.
Mechanistic Biological Investigations Preclinical Focus
In Vitro Cellular Target Identification and Validation Research
Computational studies have been employed to predict the binding affinity of Omphamurrayin for various protein targets. Molecular docking simulations have shown that the compound has the potential to interact with key proteins involved in microbial infections and viral replication.
In a study investigating its effects against Helicobacter pylori, this compound (referred to as citropten) demonstrated a strong binding affinity for the inosine (B1671953) 5'-monophosphate dehydrogenase (HpIMPDH) enzyme, with a binding energy of -6.9 kcal/mol. nih.gov The docking model revealed seven hydrogen bonds contributing to this stable interaction. nih.gov The same study also reported mild to moderate binding affinities for the H. pylori urease enzyme. nih.gov
Another computational analysis explored this compound's potential as an inhibitor of the Dengue Virus Type 2 (DENV2) NS2B/NS3 protease. The results indicated a favorable grid score of -26.35 kcal mol⁻¹, suggesting a strong interaction within the enzyme's active site mediated by hydrophobic and hydrogen bonding. mdpi.com Furthermore, molecular docking simulations have suggested that this compound interacts with the active sites of proteins within the calcium signaling pathway, showing negative binding affinities, although specific energy values were not detailed in this particular study. nih.gov
| Target Protein | Organism/Virus | Binding Energy / Score | Reference |
|---|---|---|---|
| Inosine 5'-monophosphate dehydrogenase (HpIMPDH) | Helicobacter pylori | -6.9 kcal/mol | nih.gov |
| NS2B/NS3 Protease | Dengue Virus Type 2 (DENV2) | -26.35 kcal mol⁻¹ (Grid Score) | mdpi.com |
| Calcium Signaling Pathway Proteins | Not specified | Negative binding affinities | nih.gov |
The inhibitory effects of this compound have been quantified against several enzymes and cellular processes. These studies provide insight into the compound's potency and potential therapeutic applications.
Consistent with molecular docking predictions, this compound was shown to have a potent inhibitory effect on H. pylori inosine 5'-monophosphate dehydrogenase (HpIMPDH), with a reported half-maximal inhibitory concentration (IC₅₀) of 2.4 μM. nih.gov This enzymatic inhibition is believed to underlie its observed antimicrobial activity against the bacterium. nih.gov
In the context of oncology, this compound has demonstrated anti-proliferative effects across various cancer cell lines. It was found to inhibit the proliferation of A375 (melanoma), MCF-7 (breast cancer), PC3 (prostate cancer), and SW620 (colon cancer) cells with IC₅₀ values ranging from 250 to 325 µM. caymanchem.com Research has also pointed to its role as an inhibitor of monoamine oxidase-A (MAO-A), an enzyme implicated in depression, although specific kinetic data such as IC₅₀ or the inhibition constant (Kᵢ) have not been detailed in the available literature. caymanchem.commedchemexpress.com
| Target/Process | Cell Line / Organism | IC₅₀ Value | Reference |
|---|---|---|---|
| Inosine 5'-monophosphate dehydrogenase (HpIMPDH) | Helicobacter pylori | 2.4 µM | nih.gov |
| Cell Proliferation | A375 Human Melanoma | 250-325 µM | caymanchem.com |
| MCF-7 Human Breast Cancer | |||
| PC3 Human Prostate Cancer | |||
| SW620 Human Colon Cancer |
Investigations into the molecular mechanisms of this compound have identified its ability to modulate several key cellular signaling pathways involved in cell fate decisions like cell cycle progression and apoptosis.
A notable effect of this compound is its ability to induce cell cycle arrest at the G₁ phase in cancer cells, which contributes to its anti-proliferative activity. caymanchem.com Studies in melanoma cell lines have further elaborated that the compound can induce differentiation processes.
The compound also exerts significant anti-inflammatory effects by modulating critical inflammatory pathways. Research has shown that this compound can inhibit the NF-κB and MAPK signaling pathways. medchemexpress.com Specifically, it was found to inhibit the phosphorylation of IκBα, as well as the MAP kinases ERK, p38, and JNK in activated Jurkat and HT-29 cells. medchemexpress.com In studies related to osteoclastogenesis, this compound was found to suppress the MAPK and PLCγ/Ca²+ signaling pathways in RAW 264.7 cells. nih.gov
Furthermore, in the context of its antidepressant-like effects, this compound has been shown to inhibit apoptosis, in part by preventing the increase of caspase-3 levels. medchemexpress.com
While molecular docking and enzyme inhibition studies provide strong evidence of this compound's interaction with various protein targets, direct protein-ligand binding assays using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the publicly available scientific literature. Such studies would be valuable for determining thermodynamic and kinetic constants of binding, such as the dissociation constant (Kᴅ), which would offer a more complete picture of the compound's affinity for its molecular targets.
Cellular Signaling Pathway Modulation Studies (e.g., Cell Cycle, Apoptosis)
In Vivo Mechanistic Studies in Non-Human Models
The biological effects of this compound have been evaluated in several non-human models, providing insights into its pharmacodynamic profile and potential therapeutic utility.
In a rat model of chronic mild stress-induced depression, oral administration of this compound (10 mg/kg) was shown to prevent deficits in locomotor activity. caymanchem.com Mechanistically, this effect was associated with the inhibition of increased monoamine oxidase-A (MAO-A) levels in the hippocampus and an increase in the expression of heat shock protein-70. caymanchem.commedchemexpress.com
The compound's anti-inflammatory properties have also been demonstrated in vivo. In a mouse model of colitis, this compound (10 mg/kg) ameliorated the severity of inflammation. medchemexpress.com This was accompanied by a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, and an attenuation of effector T-cell activity in colonic tissues. medchemexpress.com
In a murine model of vincristine-induced neuropathic pain, this compound demonstrated significant analgesic and antiallodynic effects. frontiersin.org Its mechanism in this model was linked to the reversal of vincristine-induced changes in the levels of monoamine neurotransmitters, including serotonin (B10506) and dopamine, in the frontal cortex, striatum, and hippocampus. frontiersin.org The study also implicated the involvement of 5-HT₃ receptors in its pain-relieving action. frontiersin.org
Additionally, in normal male Wistar rats, fractions of grapefruit peel extract rich in this compound were found to enhance insulin (B600854) release indirectly and stimulate the extrapancreatic synthesis and secretion of amylin, suggesting a potential role in metabolic regulation. researchgate.netalternative-therapies.com
Assessment of Biological Pathway Modulation in Animal Tissues
Currently, there is no available scientific literature that details the assessment of this compound's ability to modulate biological pathways in animal tissues. Preclinical studies designed to investigate how this compound interacts with and influences specific signaling cascades, metabolic pathways, or other cellular processes in a whole-organism context have not been published. Therefore, no data can be presented on its potential effects on key biological pathways in various organ systems.
Histopathological and Molecular Biomarker Analysis in Preclinical Models
Consistent with the lack of pathway modulation studies, there are no reports of histopathological examinations or molecular biomarker analyses in preclinical models following exposure to this compound. Such studies are crucial for understanding the physiological and potential pathological effects of a compound on tissue architecture and for identifying molecular indicators of its activity. The absence of this research means that the impact of this compound at the tissue and cellular level in animal models remains unknown.
Due to the lack of available data, interactive data tables for these sections cannot be generated.
Structure Activity Relationship Sar Studies
Correlating Structural Variations with Biological Activity Profiles
There is no available research that correlates structural variations of Omphamurrayin with its biological activity profiles. The process of modifying a lead compound and evaluating the resulting changes in activity is a cornerstone of drug discovery. nih.govnih.gov However, no publications detailing the synthesis of this compound analogues and the subsequent evaluation of their biological activities could be retrieved.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives
No evidence of Quantitative Structure-Activity Relationship (QSAR) modeling for this compound or its derivatives was found. QSAR models are mathematical representations that correlate the physicochemical properties of compounds with their biological activities. wikipedia.orgjocpr.commedcraveonline.com These models are powerful computational tools in drug discovery for predicting the activity of new compounds. jocpr.comtaylorfrancis.com The absence of such studies indicates that this predictive approach has not been applied to this compound. mdpi.comnih.gov
Computational Chemistry Applications in SAR Research (e.g., 3D-QSAR, Molecular Dynamics)
A search for the application of computational chemistry methods, such as 3D-QSAR and molecular dynamics simulations, in the SAR research of this compound returned no specific findings. These computational techniques are widely used to understand the three-dimensional aspects of drug-receptor interactions and to refine SAR data. rsc.orgschrodinger.comnih.govscispace.com The lack of such studies suggests that the molecular interactions and conformational dynamics of this compound have not been explored using these advanced in silico methods. rsc.orgnih.gov
Chemosystematic and Ecological Research Context
Phytochemical Diversity within the Murraya Genus
The genus Murraya, belonging to the family Rutaceae, is a rich source of diverse phytochemicals. oup.comresearchgate.net These evergreen shrubs and small trees, native to Asia and Australasia, are known for their aromatic foliage and flowers. silverstonegardening.com.au To date, research has led to the isolation of 413 compounds from various parts of Murraya species, including the leaves, stem bark, roots, and twigs. mdpi.com The major classes of these secondary metabolites are alkaloids, coumarins, flavonoids, terpenoids, and phenolic compounds. oup.commdpi.comnih.govjournal-jop.org
Alkaloids, particularly carbazole (B46965) alkaloids, represent the most abundant group, accounting for approximately 46.9% of the isolated compounds. mdpi.com Following alkaloids, coumarins are the second most dominant class, making up 29.3% of the identified phytochemicals. mdpi.com Flavonoids constitute about 10.3% of the compounds found in this genus. mdpi.com The significant presence of these compound classes underscores their importance in the chemical profile of Murraya species. oup.comresearchgate.net
The table below provides an overview of the major classes of phytochemicals found in the Murraya genus.
| Phytochemical Class | Percentage of Isolated Compounds | Key Examples |
| Alkaloids | 46.9% | Murrayanine, Mahanimbine |
| Coumarins | 29.3% | Omphamurrayin, Muralatins A-K |
| Flavonoids | 10.3% | Quercetin, Kaempferol |
| Terpenoids | - | Isospathulenol, (E,E)-geranyl linalool |
| Phenolic Compounds | - | Chlorogenic acid, Caffeic acid |
Data sourced from MDPI mdpi.com and other supporting research. oup.comresearchgate.net
Biosynthetic Relationships of this compound to Other Murraya Constituents
This compound is a C-8 prenylated 5,7-dimethoxycoumarin. researchgate.netjst.go.jpresearchgate.net Its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, which serves as the origin for a vast array of secondary metabolites in plants. frontiersin.org This pathway begins with the amino acid phenylalanine. frontiersin.orgdergipark.org.tr
The initial steps involve the conversion of phenylalanine to p-coumaric acid. frontiersin.org This key intermediate is then channeled into various branches of the phenylpropanoid pathway, leading to the synthesis of flavonoids, lignin, and coumarins. frontiersin.org The formation of the characteristic coumarin (B35378) scaffold involves the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org
Specifically for this compound, the core structure is 5,7-dimethoxycoumarin (also known as citropten). smolecule.com This simple coumarin undergoes further modification, specifically prenylation at the C-8 position, to yield this compound. researchgate.netjst.go.jpresearchgate.net The complex side chain attached at this position, identified as a 1-oxo-2-senecioyl-3-methyl-3-butenyl group, is also a product of isoprenoid biosynthesis. jst.go.jpresearchgate.net
This biosynthetic connection highlights a shared origin with other coumarins and even flavonoids found within the Murraya genus. For instance, the precursor 5,7-dimethoxycoumarin is a constituent of various Murraya species. Furthermore, the enzymes responsible for the prenylation of the coumarin ring are also involved in the synthesis of other prenylated coumarins and flavonoids, indicating a closely related metabolic network. nih.gov The study of muralatins, other C-8 substituted coumarins from Murraya alata, further supports the existence of common biosynthetic pathways for these types of compounds within the genus. nih.govfigshare.com
Ecological Role and Adaptive Significance of this compound in its Natural Source
The presence of this compound in Murraya paniculata var. omphalocarpa is likely a result of evolutionary pressures, conferring adaptive advantages to the plant. researchgate.netjst.go.jpresearchgate.net Coumarins, as a class of compounds, are known to play significant roles in plant defense and interactions with the environment. mdpi.comresearchgate.netencyclopedia.pub
One of the primary ecological functions of coumarins is their role as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants to defend against pathogens. encyclopedia.pub They can be produced in response to an infection or be constitutively present in plant tissues. encyclopedia.pub The bitter taste of many coumarins can also act as a feeding deterrent for herbivores. researchgate.net
Furthermore, coumarins are implicated in the plant's response to abiotic stresses. mdpi.com For example, some coumarins are exuded by roots under iron-deficient conditions to help mobilize iron from the soil. mdpi.compnas.orgbiorxiv.org They have also been shown to accumulate in response to salt-alkaline and low-temperature stress. mdpi.com
Coumarins can also act as allelopathic agents, influencing the growth of neighboring plants. mdpi.com This can be a competitive advantage, reducing competition for resources. However, they can also exhibit autotoxicity, inhibiting the germination and seedling development of the plant's own progeny. mdpi.com
While the specific ecological role of this compound has not been extensively studied, its complex structure suggests a specialized function. The intricate side chain could enhance its specificity and efficacy in its ecological interactions.
Chemotaxonomic Implications of this compound Presence
The distribution of secondary metabolites, such as this compound, can provide valuable insights for the classification of plants, a field known as chemotaxonomy. The presence of specific compounds or classes of compounds can serve as chemical markers to distinguish between different species and varieties.
This compound was first isolated from Murraya paniculata var. omphalocarpa. researchgate.netjst.go.jpresearchgate.net The study that identified this compound also discussed the taxonomic status of this particular variety in relation to Murraya paniculata. researchgate.netjst.go.jpresearchgate.net The unique chemical profile of a plant variety can support its classification as a distinct taxon.
The presence of a complex and unique compound like this compound in M. paniculata var. omphalocarpa could be a significant chemotaxonomic marker. If this compound is consistently found in this variety and absent in others, it would strengthen the argument for its distinct taxonomic classification. The structural similarities between this compound and other coumarins found in the Murraya genus, such as the muralatins from Murraya alata, also highlight the chemotaxonomic relationships within the genus. nih.govfigshare.com
Further research into the distribution of this compound across different populations and varieties of Murraya paniculata and other Murraya species is needed to fully understand its chemotaxonomic significance.
Advanced Research Methodologies and Techniques
Omics Technologies in Natural Product Research
Omics technologies, such as metabolomics and transcriptomics, provide a holistic view of the biochemical landscape of an organism, offering profound insights into the synthesis and function of natural products like Omphamurrayin.
Metabolomics: This powerful tool has been instrumental in identifying and quantifying this compound within various plant species. Untargeted metabolomic analyses of plants like Citrus aurantifolia (lime), Citrus latifolia (Tahiti lime), and Bupleurum chinense have successfully identified 5,7-dimethoxycoumarin as a significant metabolite. mdpi.comfrontiersin.orgnih.gov For instance, a metabolomic investigation of Citrus latifolia revealed that 5,7-dimethoxycoumarin was one of six coumarins induced upon inoculation with the fungal pathogen Phyllosticta citricarpa, suggesting its role in plant defense mechanisms. frontiersin.orgresearchgate.net Similarly, LC-HRMS based metabolomic profiling of lime peel extract highlighted 5,7-dimethoxycoumarin as a major component. mdpi.com In comparative metabolomics, the compound was found to be significantly upregulated in the roots of Bupleurum chinense compared to Bupleurum scorzonerifolium. nih.gov These studies showcase the power of metabolomics to pinpoint the presence and potential ecological role of this compound in its natural sources.
Transcriptomics: While direct transcriptomic studies focusing solely on this compound are not prevalent, research into the biosynthesis of coumarins in various medicinal plants provides a genetic blueprint that is applicable. Transcriptome analysis of plants such as Angelica dahurica and Cnidium monnieri has identified key enzyme-encoding genes involved in the coumarin (B35378) biosynthesis pathway, which starts from phenylalanine. peerj.comnih.gov These enzymes include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which are foundational for the synthesis of the coumarin scaffold. peerj.comtandfonline.com By integrating transcriptomic data with metabolomic profiles, researchers can correlate gene expression levels with the abundance of specific coumarins, thereby identifying the specific genes responsible for the later, often species-specific, tailoring steps in this compound biosynthesis. tandfonline.comtandfonline.com
| Plant Species | Omics Technology | Key Findings Related to this compound (5,7-dimethoxycoumarin) |
| Citrus latifolia | Metabolomics (¹H NMR, LC-MS) | Identified as one of six coumarins induced upon pathogenic challenge, suggesting a role in plant defense. frontiersin.orgresearchgate.net |
| Citrus aurantifolia | Metabolomics (LC-qTOF/MS) | Identified as a major coumarin component in peel extract. mdpi.com |
| Murraya paniculata | Metabolomics (LC-HRMS) | Identified as a constituent in leaf extracts. sciencetechindonesia.com |
| Bupleurum chinense | Metabolomics | Found to be a differential metabolite, significantly increased in the roots compared to a related species. nih.gov |
| Angelica dahurica | Transcriptomics | Identified key genes (e.g., PAL, C4H, 4CL) in the general coumarin biosynthesis pathway. nih.gov |
| Cnidium monnieri | Transcriptomics | Identified differentially expressed genes in the coumarin biosynthesis pathway across different plant tissues. peerj.com |
Application of Molecularly Imprinted Polymers (MIPs) in this compound Research
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. In the context of this compound, MIPs have been primarily developed using it as a "dummy template" for the selective extraction of other, more toxic or expensive, molecules.
The most prominent application is in the creation of MIPs for the selective solid-phase extraction (MISPE) of aflatoxins from food and feed samples. frontiersin.org Due to the structural similarity between this compound (referred to as 5,7-dimethoxycoumarin or DMC in these studies) and aflatoxins, and the lower toxicity and cost of this compound, it serves as an ideal pseudo-template. frontiersin.orgresearchgate.net
The general process involves polymerizing functional monomers and a cross-linker in the presence of this compound. After polymerization, the template molecule is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template, and which can selectively rebind the target analytes (aflatoxins). researchgate.nettandfonline.com
| Component | Example Material | Role in MIP Synthesis for Aflatoxin Extraction |
| Dummy Template | This compound (5,7-dimethoxycoumarin) | Creates the specific binding cavities in the polymer. frontiersin.orgresearchgate.net |
| Functional Monomer | Methacrylic acid (MAA) | Interacts with the template molecule during polymerization. frontiersin.orgresearchgate.net |
| Cross-linking Agent | Ethylene glycol dimethacrylate (EGDMA) | Forms the rigid polymer backbone. frontiersin.orgresearchgate.net |
| Initiator | 2,2′-Azobis-(2-methylbutyronitrile) (AIBN) | Initiates the polymerization reaction. frontiersin.orgresearchgate.net |
| Porogen Solvent | Toluene | Controls the porous structure of the polymer. researchgate.net |
This dummy-template MIP approach has been successfully used to create monolithic capillary columns for the online isolation and analysis of aflatoxins B1, B2, G1, and G2 from aqueous samples, demonstrating the high selectivity and efficiency of the technique. researchgate.netmdpi.com
High-Throughput Screening (HTS) Methodologies for this compound and its Analogs
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This methodology has been applied to this compound and other coumarins to uncover their therapeutic potential.
A key application of HTS in this compound research has been the evaluation of its anti-cancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric HTS method, was used to assess the antiproliferative activity of 5,7-dimethoxycoumarin against various cancer cell lines, including human (A375) and murine (B16) melanoma cells. spandidos-publications.commedchemexpress.com These screens revealed that this compound inhibits the growth of several cancer cell lines in a dose- and time-dependent manner. spandidos-publications.com For instance, one study found it had an IC₅₀ value of 10.57 µM against HeLa cervical cancer cells. mdpi.com
Furthermore, HTS assays are widely used to screen libraries of coumarin derivatives for other activities. For example, a novel HTS microplate reader assay was developed using a different coumarin derivative, 7-methoxy-4-(aminomethyl)-coumarin (MAMC), as a fluorescent probe to screen for inhibitors of the human cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov Such HTS platforms could readily be adapted to screen for the effects of this compound and its synthetic analogs on a wide range of enzymes and cellular pathways, accelerating the discovery of new pharmacological uses. The ToxCast program also utilized HTS assays to evaluate coumarin, showing activity in pathways related to cell cycle and nuclear receptor regulation. ca.gov
Advanced Microscopy Techniques for Cellular Interaction Studies
Advanced microscopy techniques, particularly confocal fluorescence microscopy, are crucial for visualizing the subcellular localization and mechanism of action of bioactive compounds. The intrinsic fluorescence of the coumarin scaffold makes this compound a suitable candidate for such studies.
A significant study utilized confocal laser scanning microscopy to investigate the cellular uptake of this compound (citropten) in B16F10 melanoma cells. nih.govtandfonline.com Due to its natural fluorescence, the compound could be visualized directly inside the cell cytoplasm after treatment. tandfonline.comresearchgate.net In this study, the citropten (B191109) signal was detected in green, while the cell nucleus was counterstained with propidium (B1200493) iodide (visualized as blue). nih.govtandfonline.com This direct visualization confirmed the internalization of the compound, which is a prerequisite for its biological activity. The study also used this technique to compare the intracellular concentration of pure this compound versus a nanodiamond-conjugated form, demonstrating that the microscopy data was consistent with quantitative measurements. nih.govtandfonline.com
The broader class of coumarins is frequently used to create fluorescent probes for bioimaging, highlighting the utility of this chemical scaffold in advanced microscopy. usm.edu These techniques are indispensable for answering critical questions about how this compound interacts with cellular components and exerts its effects, such as the cell cycle arrest observed in cancer cells. spandidos-publications.com
Research Challenges and Future Directions for Omphamurrayin
The scientific journey to unlock the full potential of Omphamurrayin, a complex coumarin (B35378) found in nature, is met with both significant challenges and exciting opportunities. Progress in its development as a potential therapeutic agent hinges on overcoming key obstacles in synthesis, understanding its biological interactions, and leveraging cutting-edge technologies. The path forward requires a multifaceted and collaborative research effort.
Q & A
Q. How can researchers investigate this compound’s synergistic effects with other bioactive compounds?
- Methodology : Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism. Test fixed-ratio mixtures in dose-matrix formats .
- Advanced Tools : Apply machine learning (e.g., random forests) to predict multi-target interactions from high-throughput screening data .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodology : Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) for IC50 calculations. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
- Transparency : Pre-register analysis plans on platforms like OSF to mitigate p-hacking .
Q. How should systematic reviews on this compound’s bioactivity be conducted to ensure rigor?
Q. What ethical frameworks apply to human trials involving this compound-derived therapeutics?
- Guidance : Adhere to Declaration of Helsinki principles. Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Include data safety monitoring boards (DSMBs) in phase II/III trials .
Troubleshooting and Collaboration
Q. How can interdisciplinary teams optimize this compound research workflows?
- Strategy : Use project management tools (e.g., Gantt charts) to align synthetic chemistry, pharmacology, and computational biology tasks. Hold weekly cross-departmental meetings to address bottlenecks .
Q. What steps mitigate reproducibility issues in this compound research?
- Best Practices :
- Share raw spectra and crystallography data via repositories (e.g., Cambridge Structural Database).
- Publish negative results in journals like PLOS ONE to combat selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
